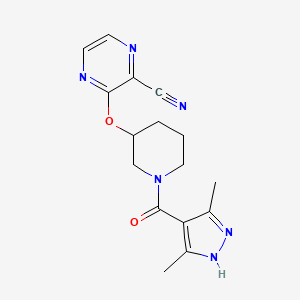

3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

The compound 3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS: 2034204-42-5) is a heterocyclic organic molecule with a molecular formula of C₁₈H₂₂N₆O₂ and a molecular weight of 354.4063 g/mol . Its structure features a pyrazine-2-carbonitrile core linked via an ether bridge to a piperidin-3-yl group, which is further substituted with a 3,5-dimethylpyrazole-4-carbonyl moiety. The SMILES representation (N#Cc1nccnc1OC1CCCN(C1)C(=O)CCc1c(C)n[nH]c1C) highlights the connectivity of these functional groups .

Propriétés

IUPAC Name |

3-[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O2/c1-10-14(11(2)21-20-10)16(23)22-7-3-4-12(9-22)24-15-13(8-17)18-5-6-19-15/h5-6,12H,3-4,7,9H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUGDXLCNKEIAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of the compound is currently unknown. Compounds with similar structures, such as imidazole and pyrazole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.

Mode of Action

For example, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy.

Analyse Biochimique

Activité Biologique

The compound 3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy in various models, and potential therapeutic applications.

The molecular formula of the compound is , with a molecular weight of approximately 381.4 g/mol. Its structure includes a pyrazole ring substituted with various functional groups that contribute to its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties by inhibiting key oncogenic pathways. For instance, compounds similar to 3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile have shown inhibitory effects on BRAF(V600E), EGFR, and Aurora-A kinase pathways, which are critical in cancer progression .

Case Study:

A study tested various pyrazole derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. The results demonstrated that certain pyrazoles exhibited cytotoxic effects and enhanced the efficacy of doxorubicin through synergistic interactions . This suggests that the compound may also enhance the effectiveness of existing chemotherapeutic agents.

Anti-inflammatory Activity

Pyrazole derivatives have been identified as potential anti-inflammatory agents through their ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation . The specific compound's ability to modulate inflammatory pathways could lead to its application in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. Various studies have shown that these compounds can inhibit bacterial growth against strains such as E. coli and Staphylococcus aureus . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antitumor | Inhibition of BRAF(V600E), EGFR | |

| Anti-inflammatory | COX inhibition | |

| Antimicrobial | Disruption of cell wall synthesis |

The biological activity of 3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various kinases involved in cancer cell proliferation.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : Some pyrazole derivatives trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Applications De Recherche Scientifique

Chemical Properties and Structure

This compound is characterized by a complex structure that includes a pyrazole moiety, a piperidine ring, and a carbonitrile group. The presence of these functional groups contributes to its biological activity. The molecular formula is with a molecular weight of approximately 329.4 g/mol .

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to 3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile have been synthesized and tested for their efficacy against inflammation-induced conditions. A study highlighted that certain pyrazole derivatives showed lower ulcerogenic activities compared to standard anti-inflammatory drugs such as Diclofenac, indicating their potential as safer alternatives .

Antimicrobial Properties

The antimicrobial activity of pyrazole-based compounds has been extensively researched. Compounds containing the pyrazole ring have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. In vitro tests using disc diffusion methods revealed that several synthesized pyrazole derivatives exhibited promising antibacterial effects, which could be attributed to their ability to disrupt bacterial cell wall synthesis .

Antifungal Activity

In addition to antibacterial effects, some studies have reported antifungal activity against pathogens like Candida albicans. The mechanism of action is believed to involve the inhibition of fungal growth through interference with cellular processes . This highlights the potential of 3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile in developing new antifungal agents.

Case Study 1: Synthesis and Characterization

A recent study focused on synthesizing novel pyrazole derivatives similar to the compound . The synthesis involved reacting specific anhydrides with picolinohydrazide, followed by characterization using techniques such as Proton-NMR and FTIR spectroscopy. The resulting compounds were evaluated for their biological activity, demonstrating significant antimicrobial properties .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile with various biological targets. These studies suggest that the compound interacts favorably with enzymes involved in inflammatory pathways, supporting its potential use as an anti-inflammatory agent .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations

Substituent Impact on Bioactivity: The target compound and its isoxazole analog (C₁₈H₂₁N₅O₃) differ only in the heterocyclic acyl group (pyrazole vs. isoxazole). Isoxazoles are known for enhanced metabolic stability compared to pyrazoles, which may influence pharmacokinetics .

Pharmacological Potential: Pyrazine-2-carbonitrile derivatives, such as the CHK1 inhibitor (R)-3-((1-(dimethylamino)propan-2-yl)oxy)-5-((4-methoxy-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (), demonstrate that the pyrazine-carbonitrile scaffold is compatible with kinase-targeted drug design. The target compound’s pyrazole-carbonyl group may enhance selectivity for specific kinase isoforms . Fipronil (), a structurally distinct pyrazole-carbonitrile, highlights the pesticidal utility of this core. However, the target compound’s piperidine linker likely shifts its target profile away from GABA receptors .

Synthetic Accessibility: The synthesis of pyrazole-carbonitriles often involves cycloaddition or nucleophilic substitution reactions (e.g., ).

Metabolic Stability :

- Analogs with isoxazole or thiadiazole groups () may exhibit improved metabolic stability compared to the target compound, as electron-withdrawing substituents can reduce cytochrome P450-mediated oxidation .

Q & A

Q. Optimization Strategies :

- Use microwave-assisted synthesis to accelerate cyclization steps .

- Employ azido(trimethyl)silane for efficient nitrile group introduction .

Which spectroscopic and structural characterization methods are most reliable for confirming the compound’s regiochemistry and purity?

Level : Basic

Methodological Answer :

- 1H/13C NMR : Critical for distinguishing regioisomers. For instance, the 3,5-dimethylpyrazole moiety shows distinct singlet peaks for methyl groups (δ 2.38 ppm in 1H NMR; δ 21.2 ppm in 13C NMR) . Piperidine and pyrazine carbons are identified via coupling patterns (e.g., septets for isopropyl groups in 13C NMR) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for pyrazole-pyrrolidone hybrids .

- HRMS and IR : Confirm molecular weight (e.g., m/z 238.0961 for C12H10N6) and functional groups (nitrile: ~2230 cm⁻¹; azide: ~2130 cm⁻¹) .

How can researchers reconcile discrepancies in biological activity data reported for structurally similar pyrazole derivatives?

Level : Advanced

Methodological Answer :

Contradictions often arise from:

- Structural variations : Minor substitutions (e.g., methyl vs. ethyl groups) alter pharmacokinetics. For example, 3,5-dimethylpyrazole derivatives show nootropic activity, while bulkier substituents reduce blood-brain barrier penetration .

- Assay Conditions : Variations in cell lines or dosage (e.g., µM vs. nM ranges) impact reported IC50 values. Standardize assays using positive controls (e.g., racetams for nootropic activity) .

Q. Analytical Approaches :

- Meta-analysis : Compare data across studies using databases like PubChem .

- SAR Studies : Systematically modify substituents (e.g., piperidine acyl groups) to isolate activity trends .

What strategies mitigate by-product formation during the synthesis of pyrazole-carbonitrile intermediates?

Level : Advanced

Methodological Answer :

Common by-products include:

- Malononitrile Adducts : Formed via competing Knoevenagel condensation. Suppress by using aprotic solvents (e.g., CH2Cl2) and low temperatures (0–5°C) during azide additions .

- Triazole Contamination : Occurs during Huisgen cyclization. Monitor via LC-MS and optimize stoichiometry of azido(trimethyl)silane .

Q. Mitigation Techniques :

- Dry Loading : Reduces silica gel interaction during purification, minimizing decomposition .

- Celite Evaporation : Enhances crude product stability before chromatography .

How can computational methods aid in predicting the compound’s reactivity and binding affinity?

Level : Advanced

Methodological Answer :

- DFT Calculations : Predict regioselectivity in pyrazole ring formation by modeling transition states (e.g., Gibbs free energy differences between 1H- and 2H-pyrazole tautomers) .

- Molecular Docking : Identify potential biological targets (e.g., GABA receptors for anxiolytic activity) using PyRx or AutoDock .

- ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~2.5) and metabolic stability, guiding synthetic modifications .

What are the best practices for scaling up the synthesis while maintaining reproducibility?

Level : Basic

Methodological Answer :

- Batch Reactors : Use controlled heating (50°C) and stirring to ensure uniform reaction progress .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor key intermediates .

- Column Volume Optimization : Scale silica gel chromatography proportionally (e.g., 20–25 column volumes for 1 g crude product) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.